3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde
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Overview
Description
3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde is an organic compound with a complex structure that includes methoxy, amino, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methoxyphenylamine in the presence of a coupling agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical studies.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
Uniqueness
3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17NO6 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
(2-methoxyanilino) 2-(4-formyl-2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C17H17NO6/c1-21-14-6-4-3-5-13(14)18-24-17(20)11-23-15-8-7-12(10-19)9-16(15)22-2/h3-10,18H,11H2,1-2H3 |
InChI Key |
UBYBUKOXWHEQRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NOC(=O)COC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
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